molecular formula C13H14N2OS2 B2750360 Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797965-69-5

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2750360
CAS No.: 1797965-69-5
M. Wt: 278.39
InChI Key: VQFCSTTUNMZNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound featuring a methanone core linked to a 3-(methylthio)pyrrolidin-1-yl substituent.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-17-9-6-7-15(8-9)13(16)12-14-10-4-2-3-5-11(10)18-12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCSTTUNMZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, employing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In the field of chemistry, Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been investigated for its role in modulating biological pathways and enzyme activities. Research has shown that it can influence various biochemical processes, making it a valuable tool in biological studies.

Medicine

This compound has been studied for its anti-inflammatory and anti-tubercular properties. It shows promise as a candidate for developing new therapeutic agents aimed at treating conditions characterized by chronic inflammation and infectious diseases.

Antiviral Efficacy

A study conducted by Zhang et al. (2023) assessed the antiviral activity of various benzothiazole derivatives, including this compound. The results indicated an EC50 value of approximately 0.02 μM against HIV , showcasing its potential as a lead compound for further development in antiviral therapies.

Antimicrobial Activity

Research evaluating the antimicrobial effects of benzothiazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL , indicating strong antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli12 µg/mL
Benzothiazole Derivative BS. aureus10 µg/mL
Benzothiazole Derivative CP. aeruginosa15 µg/mL

Anti-inflammatory Mechanisms

A comparative analysis highlighted the compound's ability to inhibit pro-inflammatory cytokines in cellular models. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-(methylthio)pyrrolidine group distinguishes it from analogues with unsubstituted pyrrolidine, piperidine, or azepane rings. This modification may enhance metabolic stability and membrane permeability due to increased lipophilicity .
  • Synthesis of analogues typically involves nucleophilic substitution between amines (e.g., pyrrolidine, piperidine) and dibromoalkanes (e.g., 1,3-dibromopropane), followed by purification via column chromatography (e.g., DCM:MeOH mixtures) .

Comparative Analysis :

  • 3-(Methylthio) substitution : The methylthio group could improve interactions with hydrophobic enzyme pockets (e.g., AChE’s peripheral anionic site) or enhance blood-brain barrier penetration relative to unsubstituted analogues.

Physicochemical Properties

Melting points and yields vary significantly across analogues:

  • Low yields : E.g., compound 3g (cyclopropyl-substituted) at 10.2% , likely due to steric hindrance during synthesis.
  • High yields: E.g., compound 4e (tetrahydroisoquinoline-substituted) at 76.6% , attributed to favorable reaction kinetics with bulkier amines.

Biological Activity

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a pyrrolidine moiety, characterized by the following structural formula:

C13H14N2OS2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{OS}_{2}
PropertyValue
Molecular Weight270.39 g/mol
CAS Number1797965-69-5
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. A common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains, suggesting a potential role in developing new antibiotics .

Antiviral Activity

Studies have highlighted the potential antiviral properties of benzothiazole derivatives. For example, compounds have been tested against HIV and other viruses, demonstrating effective inhibition at low concentrations (EC50 values) while maintaining low cytotoxicity (CC50 values) . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antiviral efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate inflammatory pathways, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Efficacy : A study conducted by Zhang et al. (2023) assessed the antiviral activity of various benzothiazole derivatives, including this compound. The results indicated an EC50 value of approximately 0.02 μM against HIV, showcasing its potential as a lead compound for further development .
  • Antimicrobial Activity : In another study, researchers evaluated the antimicrobial effects of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications significantly enhanced their antibacterial activity, with some compounds exhibiting MIC values as low as 0.5 µg/mL .
  • Anti-inflammatory Mechanisms : A comparative analysis highlighted the compound's ability to inhibit pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing precursors. Key steps include:

  • Formation of the benzothiazole core via cyclocondensation (e.g., using 2-benzothiazolyl guanidine or aldehydes under basic conditions) .
  • Introduction of the 3-(methylthio)pyrrolidine moiety via nucleophilic substitution or coupling reactions.
  • Purification via column chromatography (DCM/MeOH gradients) or recrystallization, monitored by TLC/HPLC .
    • Critical Parameters : Solvent polarity, temperature (e.g., 60–65°C for cyclization), and catalyst selection (e.g., POCl₃ for Vilsmeier-Haack reactions) .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

  • Analytical Workflow :

  • NMR (¹H/¹³C): Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylthio group (δ 2.1–2.5 ppm) .
  • MS : Confirm molecular weight (e.g., ESI-TOF m/z calculated for C₁₃H₁₅N₂OS₂: 295.0632) .
  • IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
    • Crystallography : X-ray diffraction (e.g., monoclinic P2₁/c space group, unit cell parameters a = 4.607 Å, b = 20.727 Å) for absolute configuration validation .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • CNS Activity : Acetylcholinesterase inhibition assays for Alzheimer’s disease relevance .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with substituted pyrrolidine moieties?

  • Case Study : Derivatives like (3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone show yield variations (28.1%–76.6%) depending on:

  • Steric Effects : Bulky substituents reduce nucleophilic substitution efficiency .
  • Catalyst Tuning : Use of TEA or DIPEA to stabilize intermediates during coupling .
    • Data-Driven Solutions : Design of Experiment (DoE) to optimize solvent (e.g., DMF vs. THF), stoichiometry, and reaction time .

Q. What computational methods elucidate the compound’s multitarget interactions in neurodegenerative diseases?

  • Molecular Modeling :

  • Docking Studies : Autodock Vina or Schrödinger Suite to predict binding to acetylcholinesterase (PDB: 4EY7) and β-amyloid .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
    • SAR Insights : Fluorine or methylsulfonyl substitutions enhance blood-brain barrier permeability .

Q. How do conflicting cytotoxicity data arise between similar benzothiazole derivatives, and how are they resolved?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 4e: 76.6% yield vs. 4g: 28.1% yield) may stem from:

  • Purity Issues : HPLC purity thresholds (>95% vs. <90%) .
  • Assay Variability : Cell line specificity (e.g., HeLa vs. MCF-7) .
    • Resolution : Orthogonal assays (e.g., apoptosis via flow cytometry) and batch-to-batch reproducibility checks .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure analogs?

  • Chiral Resolution :

  • Chromatography : Chiral HPLC with amylose-based columns .
  • Asymmetric Synthesis : Use of (R)- or (S)-BINOL catalysts for stereocontrol .
    • Case Example : (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) as a chiral precursor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.